
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one is an organic compound known for its unique structure and properties. It belongs to the class of cyclopentadienones, which are characterized by a five-membered ring with alternating double bonds and a ketone group. The presence of three tert-butyl groups at positions 2, 3, and 4 of the ring adds significant steric hindrance, making this compound particularly interesting for various chemical applications.
Méthodes De Préparation
The synthesis of 2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene derivatives. The reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. For this compound, the diene is usually a substituted butadiene, and the dienophile is a suitable ketone or aldehyde. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, including dendrimers and other polymers.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Industry: It is used in the production of advanced materials, including catalysts and nanocomposites.
Mécanisme D'action
The mechanism by which 2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potent oxidizing or reducing agent. It can also form stable complexes with metal ions, which are crucial for its catalytic activity. The pathways involved in its action depend on the specific application and the environment in which it is used.
Comparaison Avec Des Composés Similaires
2,3,4-Tri-tert-butylcyclopenta-2,4-dien-1-one can be compared with other cyclopentadienones, such as tetraphenylcyclopentadienone and 3,4-bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one . These compounds share a similar core structure but differ in their substituents, which significantly impact their chemical properties and applications. The presence of tert-butyl groups in this compound provides unique steric and electronic effects, making it distinct from its analogs.
Propriétés
Numéro CAS |
36319-94-5 |
|---|---|
Formule moléculaire |
C17H28O |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2,3,4-tritert-butylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H28O/c1-15(2,3)11-10-12(18)14(17(7,8)9)13(11)16(4,5)6/h10H,1-9H3 |
Clé InChI |
NQQDBWQYTYZMSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)C(=C1C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


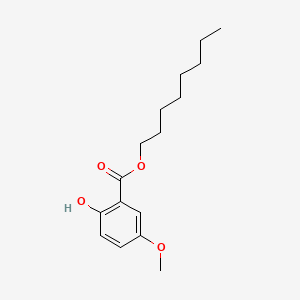

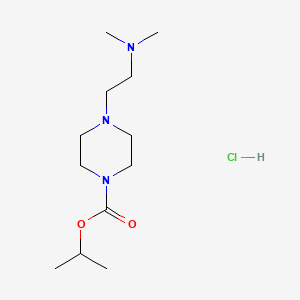
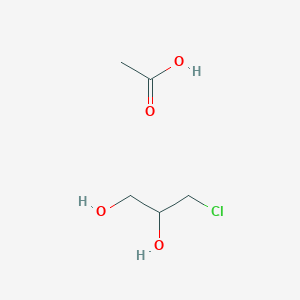
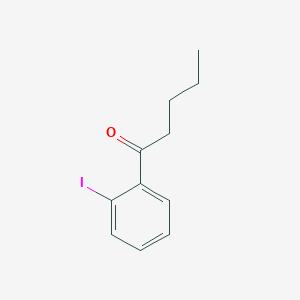
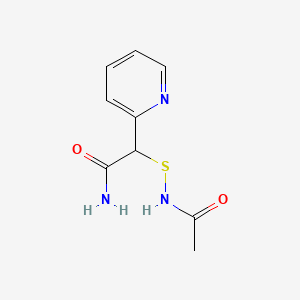
![Bicyclo[4.2.1]nona-2,4,7-trien-9-one](/img/structure/B14685270.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
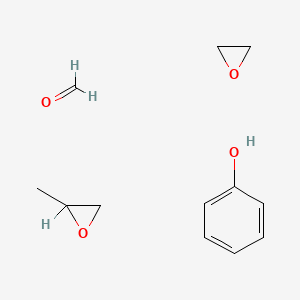
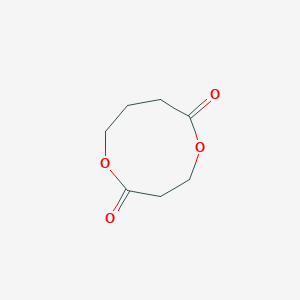
![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)



